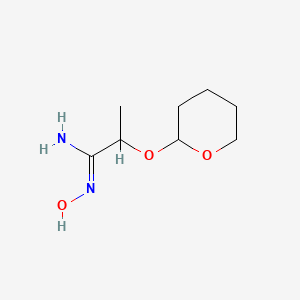![molecular formula C6H13O5P B6619131 3-[hydroxy(propoxy)phosphoryl]propanoic acid CAS No. 30337-16-7](/img/structure/B6619131.png)
3-[hydroxy(propoxy)phosphoryl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Hydroxy(propoxy)phosphoryl]propanoic acid (3-HPPA) is a naturally occurring organic compound found in plants, animals, and bacteria. It is an important intermediate in the synthesis of a variety of compounds, including amino acids, peptides, and vitamins. 3-HPPA has been studied extensively in recent years due to its potential applications in biochemistry, physiology, and medicine.
Applications De Recherche Scientifique
3-[hydroxy(propoxy)phosphoryl]propanoic acid has a variety of scientific research applications. It has been used in studies of amino acid metabolism, protein synthesis, and signal transduction. It has also been used to study the effects of oxidative stress and to develop new treatments for cancer and other diseases. Additionally, 3-[hydroxy(propoxy)phosphoryl]propanoic acid has been used in studies of cell membrane structure and function, as well as in studies of enzyme kinetics.
Mécanisme D'action
3-[hydroxy(propoxy)phosphoryl]propanoic acid is believed to act as a modulator of various biochemical pathways. It has been shown to inhibit the activity of enzymes involved in the synthesis of amino acids, peptides, and proteins. Additionally, it has been shown to activate certain signal transduction pathways, which can lead to the expression of genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
3-[hydroxy(propoxy)phosphoryl]propanoic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and antioxidant effects, as well as to have a role in the regulation of blood pressure. Additionally, it has been shown to have a role in the regulation of glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-[hydroxy(propoxy)phosphoryl]propanoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive compared to other organic compounds. Additionally, it has a relatively low toxicity, making it safe for use in experiments. However, there are some limitations to its use in lab experiments. It is not as stable as some other compounds and may degrade over time. Additionally, it is not as soluble in water as other compounds, making it difficult to use in certain experiments.
Orientations Futures
There are a variety of potential future directions for research involving 3-[hydroxy(propoxy)phosphoryl]propanoic acid. One area of research is the development of new treatments for cancer and other diseases. Additionally, further research into its role in signal transduction and gene expression could lead to the development of new therapeutic strategies. Additionally, further research into its role in the regulation of glucose and lipid metabolism could lead to new treatments for metabolic disorders. Finally, further research into its role in oxidative stress could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
3-[hydroxy(propoxy)phosphoryl]propanoic acid can be synthesized in a few different ways, including the use of a condensation reaction between a carboxylic acid and an alcohol. This reaction produces a hydroxyl group, which can then be phosphorylated with a phosphorylating agent to form 3-[hydroxy(propoxy)phosphoryl]propanoic acid. Another method involves the use of a Wittig reaction, which involves the use of an organophosphorus compound and an alkyl halide. The reaction produces an alkyl phosphonate, which can then be hydrolyzed to form 3-[hydroxy(propoxy)phosphoryl]propanoic acid.
Propriétés
IUPAC Name |
3-[hydroxy(propoxy)phosphoryl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c1-2-4-11-12(9,10)5-3-6(7)8/h2-5H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTQZYZLIPKNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)





![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)
